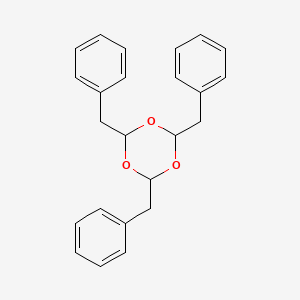

2,4,6-Tribenzyl-1,3,5-trioxane

Description

Historical Context of Cyclic Trioxane (B8601419) Chemistry

The history of 1,3,5-trioxanes is intrinsically linked to the study of formaldehyde (B43269) and its polymers. In the 19th century, chemists observed that formaldehyde could readily form a solid polymer, which was initially named "trioxymethylene." acs.org It was later understood that this polymer was a mixture of linear polyoxymethylenes, and the true cyclic trimer, 1,3,5-trioxane (B122180), was identified as a distinct compound. acs.org The acid-catalyzed nature of this trimerization was a key early discovery, laying the groundwork for the synthesis of a wide variety of substituted 1,3,5-trioxanes from different aldehydes. wikipedia.org This foundational work established the 1,3,5-trioxane ring as a stable heterocyclic system, paving the way for further investigations into its chemistry and that of its derivatives.

General Significance of Substituted 1,3,5-Trioxanes in Organic Synthesis

Substituted 1,3,5-trioxanes are of considerable importance in organic synthesis for several reasons. Primarily, they serve as stable, solid sources of aldehydes. commonorganicchemistry.com The cyclotrimerization of an aldehyde to a 1,3,5-trioxane is a reversible process. Under acidic conditions, the trioxane ring can be cleaved to regenerate three molecules of the parent aldehyde. commonorganicchemistry.com This property is particularly useful for storing and handling volatile or unstable aldehydes.

Furthermore, substituted 1,3,5-trioxanes are utilized as intermediates in various chemical transformations. Their stability under neutral or basic conditions allows them to be carried through multi-step syntheses, protecting the aldehyde functionality until it is needed. The stereochemistry of substituted 1,3,5-trioxanes is also a significant area of study, as the chair-like conformation of the six-membered ring leads to different spatial arrangements of the substituents, influencing their reactivity and physical properties. researchgate.net

Academic Relevance of 2,4,6-Tribenzyl-1,3,5-trioxane as a Model Compound

While specific research singling out this compound as a model compound is not extensively documented in readily available literature, its structure lends itself to being an excellent model for several key concepts in organic chemistry.

Stereochemical Analysis: The three benzyl (B1604629) substituents on the trioxane ring provide a platform for studying stereoisomerism. The substituents can adopt either axial or equatorial positions on the chair-like conformation of the trioxane ring. The bulky nature of the benzyl groups would sterically favor the all-equatorial isomer, making this compound a good model to study the principles of conformational analysis and the influence of steric hindrance on the stability of cyclic systems. Research on other bulky 2,4,6-trisubstituted-1,3,5-trioxanes has shown a strong preference for the cis (all-equatorial) conformation. nih.gov

Reaction Mechanism Studies: The acid-catalyzed formation and decomposition of this compound can serve as a model for understanding the mechanisms of cyclic acetal (B89532) chemistry. The electronic effects of the benzyl groups, which are different from simple alkyl or other aryl groups, can influence the rate and equilibrium of the trimerization reaction. By studying the kinetics of its formation and decomposition, researchers can gain insights into the electronic and steric factors that govern these types of reactions.

Spectroscopic Analysis: The well-defined structure of this compound makes it a suitable candidate for detailed spectroscopic analysis, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts and coupling constants of the protons and carbons in the molecule can provide valuable information about the conformation of the trioxane ring and the orientation of the benzyl substituents. This data can be used to validate computational models and to deepen the understanding of structure-spectroscopy relationships in heterocyclic compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

77550-10-8 |

|---|---|

Molecular Formula |

C24H24O3 |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

2,4,6-tribenzyl-1,3,5-trioxane |

InChI |

InChI=1S/C24H24O3/c1-4-10-19(11-5-1)16-22-25-23(17-20-12-6-2-7-13-20)27-24(26-22)18-21-14-8-3-9-15-21/h1-15,22-24H,16-18H2 |

InChI Key |

ZHTQEDBVQSVWEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2OC(OC(O2)CC3=CC=CC=C3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,6 Tribenzyl 1,3,5 Trioxane

Cyclotrimerization Strategies for Aldehydes

The formation of the 1,3,5-trioxane (B122180) ring from aldehydes is a well-established reaction, typically requiring catalysis to proceed efficiently. Various strategies have been developed to promote this transformation, with the choice of catalyst being a critical factor in the success of the synthesis.

Acid-Catalyzed Approaches

Acid catalysis is the most traditional and widely employed method for the cyclotrimerization of aldehydes. wikipedia.org The mechanism generally involves the protonation of the aldehyde's carbonyl oxygen, which enhances its electrophilicity and facilitates nucleophilic attack by subsequent aldehyde molecules, leading to the cyclic trimer.

Homogeneous Acid Catalysis (e.g., Sulfuric Acid, Organometallic Complexes)

Strong mineral acids such as sulfuric acid, hydrochloric acid, and phosphoric acid are effective homogeneous catalysts for this reaction. google.com Concentrated sulfuric acid, for instance, efficiently catalyzes the trimerization of aldehydes in both anhydrous and aqueous media. The reaction proceeds through the acid-catalyzed formation of a hemiacetal intermediate, which then cyclizes. Organometallic complexes can also serve as homogeneous catalysts.

Table 1: Examples of Homogeneous Acid Catalysis for Trioxane (B8601419) Synthesis This table is representative of the general method, as specific data for 2,4,6-Tribenzyl-1,3,5-trioxane under these exact conditions is not detailed in the provided search results.

| Aldehyde Precursor | Catalyst | Conditions | Yield | Reference |

| Propionaldehyde (B47417) | Sulfuric Acid (19–76 wt%) | Anhydrous or aqueous media | Not specified | |

| Trichloroacetonitrile | BF₃·OEt₂ / HCl | -10 to 0°C, then RT | 94% | thieme-connect.de |

Heterogeneous Acid Catalysis (e.g., Silica (B1680970) Gel)

Heterogeneous catalysts like silica gel offer significant advantages, primarily in the simplification of product purification, as the catalyst can be easily removed by filtration. A patented process describes the use of dry silica gel beads for the cyclotrimerization of various saturated aliphatic aldehydes. google.com The reaction is conducted under anhydrous conditions, and upon completion, the silica gel is filtered off, and the product is purified by distillation. google.com This method has been successfully applied to aldehydes with 2 to 16 carbon atoms. google.com

In a typical procedure, the aldehyde is stirred with silica gel beads at a controlled temperature (e.g., 15°C) for several hours. google.com For continuous processes, the aldehyde can be trickled through a fixed bed of the silica gel catalyst. google.com

Table 2: Heterogeneous Silica Gel-Mediated Trioxane Synthesis Data adapted from a general process for trialkyl-1,3,5-trioxanes.

| Aldehyde Precursor | Catalyst | Conditions | Yield | Reference |

| n-Butyraldehyde | Silica Gel Beads | 15°C, continuous flow (0.05 L/h) | 98% (based on 62% conversion) | google.com |

| Acetaldehyde | Silica Gel Beads | -10 to 0°C, then warm to 15°C | Not specified | google.com |

| Propionaldehyde | Silica Gel Beads | 15°C, 5 hours | 65% | google.com |

Metal-Catalyzed Cyclization Reactions (e.g., Iron Catalysis)

Iron salts, such as iron(III) chloride (FeCl₃), have been investigated as catalysts for various organic transformations, including condensation and cyclization reactions of aldehydes. researchgate.netsci-hub.se While extensively used in reactions like the Prins cyclization to form oxacycles and azacycles, researchgate.netull.esacs.org their specific application for the direct cyclotrimerization of phenylacetaldehyde (B1677652) to this compound is less commonly detailed. However, the catalytic activity of FeCl₃ in promoting condensations suggests its potential applicability. sci-hub.se Research has shown that iron catalysts are effective in various cyclization processes involving aldehydes, often in combination with other reagents like trimethylsilyl (B98337) halides. researchgate.net

Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs) have emerged as green and efficient catalysts and reaction media for organic synthesis. researchgate.net Acidic ionic liquids, in particular, can catalyze the cyclotrimerization of aldehydes to form 1,3,5-trioxanes. researchgate.netccspublishing.org.cn A study on the synthesis of 2,4,6-triisopropyl-1,3,5-trioxane (B189310) from isobutyraldehyde (B47883) reported high yields and selectivity using an acidic ionic liquid as the catalyst in a solvent-free system. researchgate.net The key advantages of using ionic liquids include their negligible vapor pressure, which simplifies product separation by distillation, and their potential for recycling and reuse. researchgate.netgoogle.com

A typical process involves stirring the aldehyde with a catalytic amount of the ionic liquid under controlled temperature conditions. researchgate.netgoogle.com The product can then be isolated, and the ionic liquid can often be recovered and reused with minimal loss of activity. google.comnih.govnih.gov

Table 3: Ionic Liquid-Catalyzed Trioxane Synthesis This table demonstrates the applicability of the method to other aldehydes.

| Aldehyde Precursor | Catalyst | Conditions | Yield | Selectivity | Reference |

| Isobutyraldehyde | Acidic Ionic Liquid | Solvent-free | High | Desirable | researchgate.net |

Factors Influencing Synthetic Efficiency and Yield

Several factors critically influence the efficiency and final yield of this compound synthesis.

Temperature Control : The cyclotrimerization of aldehydes is often exothermic. Careful temperature control is necessary to prevent side reactions, such as aldol (B89426) condensations or polymerization of the aldehyde, especially with reactive aldehydes. researchgate.net Many procedures specify cooling or maintaining the reaction at a low temperature (e.g., 0-15°C). google.com

Catalyst Activity and Purity : The choice and condition of the catalyst are paramount. For heterogeneous catalysts like silica gel, properties such as being pre-dried are specified to ensure high activity. google.com For homogeneous catalysts, the concentration must be optimized to ensure a reasonable reaction rate without promoting excessive side reactions.

Reaction Time and Purity of Reactants : Sufficient reaction time is needed for the trimerization to reach completion. The purity of the starting 2-phenylacetaldehyde is also important, as impurities can interfere with the reaction or lead to undesired byproducts.

Influence of Reaction Conditions (Temperature, Anhydrous Environment)

Control of reaction conditions is paramount in the synthesis of 1,3,5-trioxanes to favor the formation of the cyclic trimer over linear polymerization or other side reactions.

Temperature: The cyclotrimerization of aldehydes is often temperature-dependent. For the synthesis of this compound from phenylacetaldehyde, a temperature range of 20 to 50°C has been reported as effective when using hydrogen fluoride (B91410) in a chlorobenzene (B131634) medium. google.com In the broader context of 2,4,6-trialkyl-1,3,5-trioxane synthesis, lower temperatures, sometimes as low as -10°C, are often employed to control the exothermic nature of the reaction and improve selectivity. acs.org Higher temperatures can sometimes favor the formation of the desired cyclic trimer over other species.

Anhydrous Environment: The exclusion of water is a critical factor in the synthesis of 1,3,5-trioxanes. The reaction is essentially an acetalization process, which is reversible in the presence of water. An anhydrous environment is necessary to drive the equilibrium towards the formation of the trioxane and prevent the hydrolysis of the product back to the starting aldehyde. The use of dried solvents and reagents is a common practice.

Catalyst Selection and Optimization

The choice of an acidic catalyst is central to the efficient cyclotrimerization of 2-phenylacetaldehyde. Various Lewis and Brønsted acids have been explored for the synthesis of 1,3,5-trioxanes.

Lewis Acids and Brønsted Acids: A range of acid catalysts have been shown to be effective. A US patent details the use of strong Brønsted acids such as hydrogen fluoride and acids that generate it, like hydrofluoroboric acid and hydrofluorosilicic acid, as well as the Lewis acid boron trifluoride, for the polymerization of phenylacetaldehyde to 2,4,6-tribenzyl-s-trioxane. google.com In one documented example, the use of hydrogen fluoride in chlorobenzene at 20-50°C resulted in a 78% yield of the trioxane. google.com Other research has indicated that Lewis acids such as copper(II) chloride (CuCl₂) can also facilitate the trimerization of phenylacetaldehyde. researchgate.net For other aldehydes, catalysts like indium(III) chloride (InCl₃) and antimony(V) cations have proven to be highly efficient for their cyclotrimerization into 1,3,5-trioxanes, often under solvent-free conditions. rsc.orgacs.org Solid acid catalysts, such as silica gel and ion-exchange resins, are also commonly used for the synthesis of related trioxanes, offering advantages in terms of catalyst separation.

The table below summarizes some of the catalysts used in the synthesis of this compound and related compounds.

| Catalyst | Starting Material | Product | Yield (%) | Reference |

| Hydrogen Fluoride | Phenylacetaldehyde | This compound | 78 | google.com |

| Copper(II) Chloride | Phenylacetaldehyde | This compound | - | researchgate.net |

| Antimony(V) Cations | Various Aldehydes | Corresponding 1,3,5-Trioxanes | High | rsc.org |

| Indium(III) Chloride | Various Aldehydes | Corresponding 1,3,5-Trioxanes | Excellent | acs.org |

Stereochemical Control in Trioxane Synthesis

The formation of the 2,4,6-trisubstituted 1,3,5-trioxane ring from an aldehyde gives rise to the possibility of stereoisomers, specifically diastereomers, based on the relative orientation of the substituents on the trioxane ring.

Investigation of Diastereoselectivity

The 1,3,5-trioxane ring typically adopts a chair conformation. The three substituents at the 2, 4, and 6 positions can be arranged in either a cis or trans relationship to one another. This leads to the potential for two diastereomers: the cis-isomer with all three benzyl (B1604629) groups on the same side of the ring (either all axial or all equatorial in a given chair conformation) and the trans-isomer where one benzyl group is on the opposite side relative to the other two.

While specific studies on the diastereoselectivity of this compound synthesis are not extensively detailed in the available literature, research on analogous compounds provides significant insight. For instance, a study on 2,4,6-tricyclobutyl-1,3,5-trioxane revealed that all three cyclobutane (B1203170) substituents were in a cis conformation relative to the 1,3,5-trioxane ring. nih.gov The crystal structure was identified as a racemic twin of the cis-isomer. nih.gov This suggests that the formation of the cis-isomer can be highly favored under certain conditions. For 2,4,6-trimethyl-1,3,5-trioxane, the cis-isomer is reported to have a higher thermodynamic stability. The diastereomeric ratio is likely influenced by the specific catalyst and reaction conditions employed, with the thermodynamic stability of the isomers playing a crucial role in the final product distribution.

Strategies for Enantioselective Formation (if applicable to trioxanes)

The enantioselective synthesis of this compound, which would involve the selective formation of one enantiomer of a specific diastereomer (e.g., the cis-isomer), is not a well-documented area of research. While there has been significant progress in the catalytic enantioselective synthesis of other heterocyclic compounds, including some 1,2,4-trioxane (B1259687) derivatives, the application of these methods to 1,3,5-trioxanes appears to be limited. The development of chiral catalysts that could effectively control the stereochemistry of the cyclotrimerization of 2-phenylacetaldehyde to produce an enantioenriched form of this compound remains a potential area for future investigation.

Advanced Structural Characterization and Elucidation of 2,4,6 Tribenzyl 1,3,5 Trioxane

Spectroscopic Methods for Structural Assignment

The molecular structure of 2,4,6-tribenzyl-1,3,5-trioxane is characterized by a central six-membered 1,3,5-trioxane (B122180) ring, to which three benzyl (B1604629) substituents are attached at the 2, 4, and 6 positions. The elucidation of this structure is achieved through the combined use of several spectroscopic methods, each providing unique insights into the molecular framework.

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed to map out the proton and carbon environments and their connectivities.

The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their immediate chemical environments. The spectrum is expected to show distinct signals for the protons of the trioxane (B8601419) ring and the benzyl substituents.

The protons of the benzyl groups are readily identifiable. The five aromatic protons of the phenyl ring typically appear as a complex multiplet in the range of δ 7.2-7.4 ppm. The two benzylic protons (CH₂) attached to the trioxane ring are diastereotopic due to the chiral nature of the ring carbons and would be expected to appear as a pair of doublets, though they may also present as a singlet depending on the solvent and temperature conditions. These would likely be observed around δ 2.8-3.0 ppm.

The protons on the trioxane ring itself (methine protons) are also chemically equivalent under standard conditions and would give rise to a single signal. The chemical shift for these protons in similar 2,4,6-trisubstituted-1,3,5-trioxanes is typically found in the region of δ 4.5-5.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | m | 15H | Ar-H |

| ~5.0 | s | 3H | O-CH-O |

| ~2.9 | s | 6H | Ar-CH₂ |

Note: The data presented is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, signals corresponding to the trioxane ring carbons, the benzylic carbons, and the aromatic carbons of the phenyl rings are expected.

The carbon atoms of the trioxane ring are chemically equivalent and are expected to produce a single signal in a region characteristic for acetal (B89532) carbons, typically around δ 90-100 ppm. The benzylic carbons (CH₂) would appear in the aliphatic region, likely between δ 30-40 ppm. The aromatic carbons will show several signals in the δ 125-140 ppm range, with the ipso-carbon (the carbon attached to the CH₂ group) being distinct from the ortho, meta, and para carbons.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~138 | Ar-C (ipso) |

| ~129 | Ar-C (ortho, meta) |

| ~127 | Ar-C (para) |

| ~95 | O-C-O |

| ~35 | Ar-CH₂ |

Note: The data is sourced from available spectral databases for this compound.

To definitively establish the connectivity between protons and carbons, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For this compound, this would primarily be useful in confirming the coupling within the aromatic spin system of the phenyl rings, should the signals be resolved into distinct multiplets. It would also confirm the absence of coupling between the trioxane ring protons and the benzylic protons, as they are separated by an oxygen atom.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment maps the direct one-bond correlations between protons and the carbon atoms they are attached to. This technique would show a cross-peak connecting the trioxane ring proton signal to the trioxane ring carbon signal. Similarly, it would link the benzylic proton signals to the benzylic carbon signal, and the aromatic proton signals to their respective aromatic carbon signals, thus confirming their assignments.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O-C ether linkages of the trioxane ring and the aromatic C-H and C=C bonds of the benzyl substituents.

The most prominent features would be the strong C-O-C stretching vibrations of the trioxane ring, which typically appear in the region of 1100-1200 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzylic CH₂ groups would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H Stretch |

| ~2920 | Medium | Aliphatic C-H Stretch (CH₂) |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C Stretch |

| ~1150-1100 | Strong | C-O-C Asymmetric Stretch (Trioxane Ring) |

| ~740, ~700 | Strong | Aromatic C-H Bend (Out-of-plane) |

Note: The data presented is based on characteristic vibrational frequencies for the functional groups present.

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through analysis of its fragmentation patterns. For this compound, with a molecular formula of C₂₄H₂₄O₃, the expected exact mass is approximately 360.17 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 360. The fragmentation of this compound is expected to be dominated by the cleavage of the benzyl groups. The loss of a benzyl radical (C₇H₇•, 91 u) would lead to a significant fragment ion. Further fragmentation could involve the breakdown of the trioxane ring. The most stable and often most abundant fragment in the mass spectra of benzyl-containing compounds is the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 360 | [M]⁺ (Molecular Ion) |

| 269 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: The data is based on the expected fragmentation patterns for this class of compounds. The availability of GC-MS data has been noted in spectral databases. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

A detailed X-ray crystallographic analysis of this compound would be required to provide the following specific structural insights.

Determination of Trioxane Ring Conformation (e.g., Chair Conformation)

Based on studies of similar 1,3,5-trioxane derivatives, it is anticipated that the six-membered trioxane ring would adopt a chair conformation. This conformation is the most stable arrangement, as it minimizes torsional strain and steric hindrance between the substituents. A definitive X-ray structure would provide precise bond angles and torsion angles to confirm this and quantify any distortions from an ideal chair geometry.

Refinement Strategies for Complex Crystal Systems (e.g., Racemic Twins)

Should the crystallization of this compound result in a complex crystal system, such as a racemic twin, specific refinement strategies would be necessary. Twinning occurs when two or more crystal domains are intergrown with a specific orientation relationship. The refinement process would need to account for this to achieve an accurate structural model. This would involve specialized software and refinement parameters to deconvolute the diffraction data from the different twin components.

Computational and Theoretical Investigations of 2,4,6 Tribenzyl 1,3,5 Trioxane

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the molecular properties of a compound at the electronic level. For a molecule like 2,4,6-tribenzyl-1,3,5-trioxane, these methods can elucidate its preferred three-dimensional structure, stability, and electronic characteristics.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for optimizing molecular geometries and determining electronic properties.

For this compound, DFT calculations, for instance using the B3LYP functional with a basis set like 6-31G(d), would be employed to find the lowest energy structure. The geometry optimization process systematically adjusts the atomic coordinates to minimize the total electronic energy, revealing key structural parameters such as bond lengths, bond angles, and dihedral angles.

The analysis would likely confirm that the central 1,3,5-trioxane (B122180) ring adopts a stable chair conformation, similar to cyclohexane (B81311) and other trioxane (B8601419) derivatives. Due to significant steric hindrance, the three large benzyl (B1604629) substituents are expected to preferentially occupy the equatorial positions to minimize unfavorable 1,3-diaxial interactions. The electronic structure analysis would yield information on the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Table 1: Predicted Structural Parameters from a Hypothetical DFT Optimization This table is illustrative and based on general principles for similar molecules, as specific published data for this compound is unavailable.

| Parameter | Predicted Value/Observation | Rationale |

|---|---|---|

| Trioxane Ring Conformation | Chair | Minimization of torsional and angle strain, common for six-membered rings. canada.ca |

| Benzyl Group Position | Equatorial | Avoidance of steric clash between the bulky benzyl groups. |

| C-O Bond Lengths (ring) | ~1.42 Å | Typical for acetal (B89532) linkages. |

| C-C Bond Lengths (benzyl) | ~1.51 Å | Standard sp3-sp2 carbon-carbon single bond. |

| O-C-O Bond Angle | ~110-112° | Tetrahedral-like geometry. |

Natural Bond Orbital (NBO) analysis is a technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-rostock.de This method is particularly effective for quantifying stabilizing electronic interactions, such as hyperconjugation.

In this compound, NBO analysis would reveal the nature of the bonding and the distribution of electron density. uni-rostock.de A key focus would be the stereoelectronic effects within the trioxane ring, particularly the anomeric effect. This involves the donation of electron density from the oxygen lone pairs (n) to the antibonding orbitals (σ) of adjacent C-O bonds. These n → σ interactions contribute significantly to the stability of the chair conformation. The analysis quantifies the energy of these delocalizations via second-order perturbation theory. uni-rostock.de Stronger hyperconjugative interactions indicate greater stabilization.

Table 2: Key Hyperconjugative Interactions for NBO Analysis This table illustrates the types of interactions that would be investigated, not specific energy values.

| Donor NBO (Filled) | Acceptor NBO (Unfilled) | Type of Interaction | Expected Significance |

|---|---|---|---|

| Oxygen Lone Pair (n_O) | Anti-bonding C-O orbital (σ*_C-O) | Anomeric Effect | High; crucial for ring stability. |

| Oxygen Lone Pair (n_O) | Anti-bonding C-C orbital (σ*_C-C) | Hyperconjugation | Moderate; stabilization of benzyl substituent. |

While the all-equatorial chair conformation is expected to be the global minimum, other conformers exist, such as the chair form with one or more axial substituents, and various boat and twist-boat forms. A thorough conformational analysis involves mapping the potential energy surface (PES) to identify all stable isomers and the transition states that connect them.

Computational methods can calculate the relative energies of these different conformations. For this compound, the energy penalty for placing a bulky benzyl group in an axial position would be substantial due to severe steric interactions. The energy landscape would likely show a deep well for the all-equatorial chair conformer, with other conformers being significantly higher in energy. Studies on the parent s-trioxane have shown free energy barriers for chair inversion, which proceed through twist-boat intermediates. canada.ca For the tribenzyl derivative, these barriers are expected to be considerably higher due to the mass and size of the substituents.

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for structural validation. Methods like GIAO (Gauge-Including Atomic Orbital), typically used with DFT, can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹³C and ¹H). researchgate.net While experimental ¹³C NMR data for this compound is available, a computational prediction could help assign specific peaks to the carbon atoms in the ring and the benzyl groups. nih.gov

Similarly, calculations can predict vibrational frequencies corresponding to Infrared (IR) and Raman spectra. This would allow for the assignment of characteristic vibrational modes, such as the C-O-C stretching of the trioxane ring and the various modes of the benzyl substituents.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations examine static structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the study of conformational dynamics and interactions with the environment. acs.org

MD simulations of this compound could be performed to understand how its conformation and flexibility are influenced by its surroundings, such as in the gas phase versus in different solvents. By simulating the molecule over nanoseconds, one could observe transitions between conformational states and determine the flexibility of the trioxane ring and the rotational freedom of the benzyl groups.

In a simulated solvent environment (e.g., using an explicit solvent model for water or an organic solvent), one could analyze how solvent molecules interact with the trioxane and influence its preferred shape and dynamic behavior. Such simulations are computationally intensive but provide invaluable insight into the dynamic nature of the molecule that is not accessible from static calculations alone. For related systems, MD simulations have been crucial in understanding reaction mechanisms and condensed-phase behavior. acs.orgresearchgate.net

Assessment of Solvent Effects on Molecular Flexibility

The conformation and flexibility of the this compound molecule are influenced by its surrounding solvent environment. Computational methods, particularly molecular dynamics (MD) simulations, are pivotal in understanding these interactions.

For analogous compounds such as 2,4,6-tripropyl-1,3,5-trioxane (B1585552), computational models suggest that the trioxane ring predominantly adopts a chair-like conformation to minimize steric strain. researchgate.net The bulky benzyl substituents on this compound are also expected to preferentially occupy equatorial positions to reduce 1,3-diaxial interactions.

Molecular dynamics simulations using explicit solvent models (e.g., water or ethyl acetate) can be employed to simulate the dynamic behavior of the trioxane ring and its substituents in different solvent environments. These simulations can reveal how solvent polarity and hydrogen bonding capabilities affect the rotational barriers around the C-O bonds of the trioxane ring and the bonds connecting the benzyl groups. For instance, in a polar solvent, solvent-solute interactions might stabilize certain conformations over others, thus altering the molecule's flexibility.

Ab initio molecular dynamics simulations on the parent compound, 1,3,5-trioxane, in a liquid state have shown that solvation of reactive intermediates, such as carbocations formed during acid-catalyzed reactions, significantly impacts their stability. ibm.com The binding energy of such species is reduced by an order of magnitude compared to the gas phase due to solvation effects. ibm.com This highlights the critical role of the solvent in mediating the molecule's reactivity, which is intrinsically linked to its flexibility and conformational dynamics.

Table 1: Computational Methods for Assessing Solvent Effects

| Computational Method | Application to this compound | Insights Gained |

|---|---|---|

| Molecular Dynamics (MD) with Explicit Solvent | Simulating the molecule in various solvents (e.g., water, dichloromethane). | Provides information on conformational preferences, ring flexibility, and the influence of solvent polarity on molecular dynamics. |

| Density Functional Theory (DFT) with Solvation Models | Calculating the energies of different conformers in the presence of a solvent continuum model. | Offers a quantum mechanical perspective on how the solvent affects the relative stability of different molecular shapes. |

| Ab initio Molecular Dynamics | Investigating the initial stages of reactions in a liquid phase. | Reveals the role of solvent molecules in stabilizing reactive intermediates and influencing reaction pathways. ibm.com |

Thermochemical and Kinetic Studies

Computational Prediction of Reaction Enthalpies (ΔrH°)

Computational chemistry provides powerful tools for predicting the thermochemical properties of molecules like this compound. The standard enthalpy of formation (ΔH°f) and reaction enthalpies (ΔrH°) are crucial for understanding the compound's stability and the energetics of its formation and decomposition reactions.

For the related compound 2,4,6-tripropyl-1,3,5-trioxane, the standard enthalpy of formation has been determined by reaction calorimetry during its synthesis from propionaldehyde (B47417) to be -29.45 kJ/mol. researchgate.net This exothermic value indicates a thermodynamically favorable formation process. researchgate.net Similar computational studies can be performed for this compound by modeling its formation from three molecules of 2-phenylacetaldehyde.

High-level quantum mechanical methods, such as G3MP2B3, can be used to calculate the enthalpies of formation for the reactants and products, from which the reaction enthalpy can be derived. For example, in the cyclotrimerization of toluene (B28343) diisocyanate (TDI), a different class of cyclic trimerization, the formation of a triamine-substituted 1,3,5-trioxane structure was found to be highly endothermic (ΔrE0 = 116.1 kJ/mol), indicating it is an unlikely pathway. mdpi.com In contrast, the formation of other trimer structures was exothermic. mdpi.com Such calculations for this compound would provide valuable data on its thermodynamic stability relative to its monomer.

Determination of Activation Barriers and Transition State Structures for Reactivity

Understanding the reactivity of this compound, including its formation and decomposition, requires knowledge of the activation barriers and the structures of the transition states involved. Density Functional Theory (DFT) is a commonly used method to map out the potential energy surfaces of chemical reactions.

For the cyclotrimerization of aldehydes, the reaction is typically acid-catalyzed. Computational modeling can elucidate the structure of the protonated intermediates and the subsequent transition states leading to the formation of the trioxane ring. In a study of TDI cyclotrimerization, the one-step mechanism was found to have a high activation barrier of 149.0 kJ/mol, while a two-step mechanism had significantly lower activation energies (94.7 and 60.5 kJ/mol for the two steps in the gas phase). mdpi.com

Similarly, the ring-opening reactions of this compound, which can be initiated by acid or heat, can be investigated computationally. For instance, the thermal degradation of 2,4,6-tripropyl-1,3,5-trioxane is initiated by homolytic cleavage of the trioxane ring at temperatures above 300°C. researchgate.net DFT calculations can be used to model the transition state for this C-O bond cleavage and determine the associated activation energy.

Table 2: Predicted Thermochemical and Kinetic Data for Analogous Trioxane Systems

| Property | Analogous System | Value | Computational Method |

|---|---|---|---|

| Standard Enthalpy of Formation (ΔH°f) | 2,4,6-Tripropyl-1,3,5-trioxane | -29.45 kJ/mol | Reaction Calorimetry |

| Activation Energy (Cyclotrimerization) | Toluene Diisocyanate (TDI) | 66.9 kJ/mol (initial trimerization) | Experimental |

| Reaction Enthalpy (Cyclotrimerization) | Toluene Diisocyanate (TDI) | -30.4 kJ/mol (for a dimer) | G3MP2B3 |

Mechanistic Insights into Cyclotrimerization and Ring-Opening Processes

Computational studies provide detailed mechanistic insights into the formation (cyclotrimerization) and decomposition (ring-opening) of 1,3,5-trioxanes. The acid-catalyzed cyclotrimerization of aldehydes, such as 2-phenylacetaldehyde to form this compound, is believed to proceed through a series of steps involving protonation of the aldehyde carbonyl group, followed by nucleophilic attack of another aldehyde molecule, and subsequent cyclization.

DFT calculations can model the intermediates and transition states along this reaction pathway, providing a detailed picture of the reaction mechanism. For instance, studies on the cyclotrimerization of 2-chloro-2-methylpropanal have elucidated the steps involved in forming the trioxane ring. acs.org

The ring-opening of 1,3,5-trioxanes is a key process in their use as a source of aldehydes and in their polymerization. researchgate.netsci-hub.se In the presence of acid, this compound can undergo hydrolysis to yield three molecules of 2-phenylacetaldehyde. researchgate.net Computational modeling can reveal the mechanism of this ring-opening, including the initial protonation of an oxygen atom in the ring, followed by C-O bond cleavage to form a carbocation intermediate, which then reacts with water. The study of the acid-catalyzed polymerization of 1,3,5-trioxane using ab initio molecular dynamics has shown a rapid succession of protolysis of several trioxane molecules within picoseconds. ibm.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Derived Properties

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physical, chemical, or biological properties. imist.ma These models can be used to predict the properties of new or untested compounds like this compound based on the properties of a set of known molecules.

For a QSPR model, a set of molecular descriptors is calculated for a series of related compounds. These descriptors quantify various aspects of the molecular structure, such as its size, shape, and electronic properties. A mathematical model is then developed to relate these descriptors to a specific property of interest.

Similarly, QSPR models could be developed to predict properties of this compound such as its boiling point, solubility, or retention time in chromatography. For instance, QSPR models have been used to predict the boiling points of compounds like 2,4,6-tripropyl-1,3,5-trioxane. A key descriptor in many QSPR models for bioaccumulation and environmental fate is the octanol-water partition coefficient (log KOW), which can also be estimated using fragment-based QSAR models. umweltbundesamt.de

Table 3: Common Molecular Descriptors Used in QSPR/QSAR Studies

| Descriptor Type | Examples | Property Predicted |

|---|---|---|

| Constitutional | Molecular Weight, Number of Rotatable Bonds (RotB) | Antimalarial Activity, Physical Properties |

| Thermodynamic | Heat of Formation (HF) | Antimalarial Activity, Stability |

| Steric/Topological | Molar Refractivity, Wiener Index | Biological Activity, Boiling Point |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Reactivity, Solubility |

| Hydrophobicity | Log KOW (Octanol-Water Partition Coefficient) | Bioaccumulation, Environmental Fate |

Reactivity and Reaction Mechanisms of 2,4,6 Tribenzyl 1,3,5 Trioxane

Ring-Opening Reactions and Reversion to Monomeric Aldehydes

As a cyclic trimer of phenylacetaldehyde (B1677652), 2,4,6-tribenzyl-1,3,5-trioxane can depolymerize back to its constituent monomers. This reversion is a key aspect of its chemical character and is most notably initiated by thermal stress or acid catalysis. The process is essentially a reversible reaction of the initial trimerization.

Under thermal stress, the 1,3,5-trioxane (B122180) ring can undergo decomposition. For analogous trialkyl-substituted trioxanes, thermal degradation at temperatures exceeding 300°C results in homolytic cleavage of the ring. This process yields the corresponding aldehyde and potentially other byproducts like formaldehyde (B43269) as primary products. It is expected that this compound follows a similar pathway, breaking down at elevated temperatures to release three equivalents of phenylacetaldehyde. The high molecular weight and stabilizing effect of the benzyl (B1604629) groups may influence the exact temperature and efficiency of this decomposition.

The presence of an acid catalyst readily facilitates the decomposition of the trioxane (B8601419) ring. industrialchemicals.gov.au This reaction is characteristic of acetals, which undergo hydrolysis under acidic conditions. The mechanism involves the protonation of one of the ring's oxygen atoms by an acid, such as aqueous hydrochloric acid (HCl). researchgate.net This initial protonation makes the adjacent carbon atom more electrophilic, promoting the cleavage of a carbon-oxygen bond. The resulting cascade of bond cleavages ultimately breaks the ring structure apart, yielding three molecules of the monomeric phenylacetaldehyde. This acid-catalyzed hydrolysis is essentially the reverse of the synthesis reaction. industrialchemicals.gov.au

Stability under Various Chemical Conditions

The stability of this compound is highly dependent on the chemical environment. Its cyclic acetal (B89532) structure dictates its general resistance to neutral and basic conditions but sensitivity to acids.

| Condition | Stability | Notes |

| Thermal | Stable at ambient temperatures; decomposes at high temperatures. | Analogous compounds show decomposition above 300°C. The benzyl groups may enhance thermal stability compared to smaller alkyl groups. |

| Acidic | Unstable. | Rapidly decomposes via ring-opening to form three equivalents of phenylacetaldehyde. industrialchemicals.gov.au |

| Basic | Generally Stable. | As an acetal, the trioxane ring is resistant to cleavage by bases. organic-chemistry.org |

| Oxidizing Agents | Potentially Unstable. | Strong oxidizing agents could attack the benzyl groups, but this would likely lead to the destruction of the entire molecule. organic-chemistry.org |

| Reducing Agents | Potentially Unstable. | Susceptible to catalytic hydrogenation, which could cleave the benzyl groups. organic-chemistry.org |

Mechanistic Studies of Oligomerization and Polymerization

The formation of this compound occurs via the acid-catalyzed cyclotrimerization of phenylacetaldehyde. This oligomerization is a well-established method for synthesizing 1,3,5-trioxanes from their corresponding aldehydes. google.com

The mechanism proceeds through the following key steps:

Protonation: An acid catalyst protonates the carbonyl oxygen of a phenylacetaldehyde molecule. This enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A second molecule of phenylacetaldehyde acts as a nucleophile, with its carbonyl oxygen attacking the protonated carbonyl carbon of the first molecule.

Chain Growth and Cyclization: This process continues with a third aldehyde molecule, leading to a linear intermediate that subsequently cyclizes.

Ring Formation: The cyclization step forms the six-membered 1,3,5-trioxane ring, eliminating water in the process to yield the final stable cyclic trimer.

Computational studies on the cyclotrimerization of other monomers suggest that the reaction can proceed through either a one-step or a two-step mechanism, where a dimer is formed as an intermediate before the final ring closure with the third monomer. mdpi.com The use of solid acid catalysts, such as specifically prepared silica (B1680970) gel, is a common method to promote this reaction efficiently while minimizing side reactions. google.com

Structure Reactivity Relationships and Analogues of 2,4,6 Tribenzyl 1,3,5 Trioxane

Comparative Studies with Other 2,4,6-Trialkyl-1,3,5-trioxanes

The 1,3,5-trioxane (B122180) ring is a cyclic trimer of an aldehyde, formed via an acid-catalyzed condensation of three aldehyde molecules. wikipedia.org These structures serve as stable, often solid, precursors from which the monomeric aldehyde can be regenerated, typically by heating or through acid-catalyzed depolymerization. wikipedia.orgcommonorganicchemistry.com The stability and reactivity of the trioxane (B8601419) ring are significantly modulated by the nature of the substituents at the 2, 4, and 6 positions.

The stability of the 2,4,6-trialkyl-1,3,5-trioxane ring is largely influenced by the steric properties of the alkyl substituents. While the electronic effects of different alkyl groups are relatively similar (weakly electron-donating), their size and branching create notable differences in reactivity.

Steric Shielding: Larger and more branched alkyl groups, such as benzyl (B1604629), isobutyl, or cyclobutyl, exert greater steric hindrance around the trioxane ring. This bulkiness can shield the ring's oxygen atoms from the approach of acidic reagents that would initiate depolymerization. Consequently, trioxanes with bulkier substituents are generally more stable and less reactive towards acid-catalyzed decomposition compared to those with smaller, linear alkyl chains like methyl (in 1,3,5-trioxane itself, derived from formaldehyde) or ethyl groups. wikipedia.orgcommonorganicchemistry.com

Reactivity: The reactivity of the trioxane is inversely related to its stability. The parent compound, 1,3,5-trioxane, readily decomposes in the presence of acid to release formaldehyde (B43269). commonorganicchemistry.comnoaa.gov As the alkyl chain length and branching increase, the conditions required for decomposition become more stringent. This principle is utilized in synthesis, where the choice of the starting aldehyde dictates the properties of the resulting trioxane trimer. google.com

| Property | Effect of Increasing Alkyl Chain Length | Effect of Increasing Alkyl Branching | Rationale |

| Thermal Stability | Minor Increase | Moderate Increase | Increased van der Waals forces and molecular weight. |

| Kinetic Stability (towards acid) | Moderate Increase | Significant Increase | Steric hindrance around the ring's oxygen atoms impedes protonation, the initial step of decomposition. |

| Rate of Depolymerization | Decreases | Decreases Significantly | The energy barrier to the transition state for ring opening is raised by steric crowding. |

This table provides an interactive summary of general trends in the stability and reactivity of 2,4,6-trialkyl-1,3,5-trioxanes as a function of the alkyl substituent's size and branching.

The 1,3,5-trioxane ring typically adopts a stable chair conformation, which is analogous to cyclohexane (B81311) and serves to minimize torsional and steric strain. nih.gov In this conformation, substituents at the 2, 4, and 6 positions can occupy either axial or equatorial positions. To minimize unfavorable 1,3-diaxial steric interactions, bulky substituents overwhelmingly prefer the equatorial positions.

This preference leads to the formation of a specific stereoisomer where all three substituents are on the same side of the ring's average plane, a configuration referred to as the cis isomer.

2,4,6-Tripropyl-1,3,5-trioxane (B1585552): The propyl substituents occupy equatorial positions to minimize steric interactions, resulting in a stable chair conformation.

2,4,6-Tricyclobutyl-1,3,5-trioxane: X-ray diffraction analysis has confirmed that the 1,3,5-trioxane ring exists in a chair conformation. nih.govresearchgate.net All three cyclobutane (B1203170) substituents are in the cis conformation, occupying equatorial positions relative to the trioxane ring. nih.govresearchgate.net

2,4,6-Triisobutyl-1,3,5-trioxane: While specific crystallographic data is less common, fundamental principles of stereochemistry dictate that the bulky isobutyl groups will strongly favor the equatorial positions to avoid significant steric strain.

2,4,6-Tribenzyl-1,3,5-trioxane: Similarly, the large benzyl groups are expected to reside exclusively in the equatorial positions of the chair conformer, leading to the all-cis isomer as the thermodynamically favored product.

| Compound | Trioxane Ring Conformation | Substituent Orientation | Predominant Isomer |

| This compound | Chair (Predicted) | All Equatorial (Predicted) | cis |

| 2,4,6-Tripropyl-1,3,5-trioxane | Chair | All Equatorial | cis |

| 2,4,6-Tricyclobutyl-1,3,5-trioxane | Chair nih.govresearchgate.net | All Equatorial nih.govresearchgate.net | cis |

| 2,4,6-Triisobutyl-1,3,5-trioxane | Chair (Predicted) | All Equatorial (Predicted) | cis |

This interactive table summarizes the stereochemical features of this compound and its analogues.

Comparison with 1,3,5-Triazine Derivatives and Other Six-Membered Heterocycles

The properties of this compound are best understood by contrasting its saturated, non-aromatic ring system with unsaturated, aromatic six-membered heterocycles like 1,3,5-triazine.

Electronic Structure and Aromaticity: 1,3,5-Trioxane is a saturated heterocycle, behaving as a cyclic acetal (B89532). msu.edu It lacks a continuous system of p-orbitals and is therefore non-aromatic. In contrast, 1,3,5-triazine is an aromatic heterocycle, analogous to benzene, with six π-electrons delocalized across the ring. researchgate.netuomustansiriyah.edu.iq This aromaticity confers significant thermodynamic stability to the triazine ring.

Reactivity: The differing electronic structures lead to fundamentally different chemical reactivity.

1,3,5-Trioxane: Its chemistry is dominated by the lability of the acetal linkages. It is stable under neutral or basic conditions but is highly susceptible to acid-catalyzed hydrolysis, which breaks the ring to regenerate the constituent aldehyde monomers. commonorganicchemistry.comnoaa.gov

1,3,5-Triazine: As an electron-deficient aromatic system (due to the three electronegative nitrogen atoms), it is highly resistant to electrophilic aromatic substitution. researchgate.netyoutube.com Conversely, it is activated towards nucleophilic aromatic substitution, where a nucleophile can attack the carbon atoms of the ring. msu.edu This reactivity profile is a hallmark of many nitrogen-containing heterocycles. researchgate.netuomustansiriyah.edu.iq

| Feature | 2,4,6-Substituted-1,3,5-trioxane | 2,4,6-Substituted-1,3,5-triazine |

| Ring System | Saturated, Cyclic Acetal msu.edu | Unsaturated, Aromatic researchgate.netuomustansiriyah.edu.iq |

| Aromaticity | No | Yes |

| Stability | Stable to base, labile in acid commonorganicchemistry.comnoaa.gov | Thermodynamically stable due to aromaticity |

| Primary Reactivity | Acid-catalyzed ring-opening to aldehydes commonorganicchemistry.com | Nucleophilic aromatic substitution msu.edu |

| Reaction with Electrophiles | Protonation on oxygen leads to decomposition | Very unreactive towards substitution |

| Reaction with Nucleophiles | Generally unreactive | Susceptible to substitution at ring carbons |

This interactive table provides a comparative overview of the key chemical differences between 1,3,5-trioxane and 1,3,5-triazine ring systems.

Design Principles for Novel Trioxane Architectures

The design of new molecules based on the 1,3,5-trioxane scaffold is guided by its fundamental chemical properties. The primary role of the trioxane ring is often as a stable, controllable source of aldehydes.

Controlled Monomer Release: The core principle in designing functional trioxanes is the ability to control the release of the aldehyde monomers. The stability of the trioxane can be tuned by selecting appropriate substituents (as discussed in section 6.1.1). By incorporating specific aldehydes, a trioxane can be designed to release a desired payload under particular conditions, such as the acidic environment of a specific chemical process. nih.gov

Functionalization via Aldehyde Precursors: The most direct strategy for creating novel trioxane architectures is to use functionalized aldehydes as the starting materials for the trimerization reaction. The trioxane ring itself is not amenable to direct functionalization (e.g., via electrophilic substitution) due to its propensity to decompose under the acidic conditions often required for such reactions. Therefore, any desired functionality—be it a polymerizable group, a fluorescent label, or another reactive handle—must be present on the aldehyde precursor prior to cyclization.

Application-Specific Substituent Choice: The nature of the substituents is chosen based on the intended application.

Materials Science: For creating polymers, the parent 1,3,5-trioxane is a key precursor for polyoxymethylene plastics. wikipedia.org

Energy Materials: Trioxanes with small, energy-dense substituents, such as 2,4,6-tricyclobutyl-1,3,5-trioxane, have been considered for applications as solid fuels. nih.gov

Synthetic Chemistry: In a laboratory setting, 1,3,5-trioxane serves as a convenient and anhydrous source of formaldehyde, which is otherwise a gas. wikipedia.orgcommonorganicchemistry.com Similarly, substituted trioxanes can act as stable sources for other, potentially unstable, aldehydes. nih.gov

By leveraging these principles, chemists can design and synthesize novel trioxane architectures tailored for specific functions, primarily by treating the trioxane as a stable carrier for three equivalents of a functionalized aldehyde.

Advanced Applications and Future Research Directions of 2,4,6 Tribenzyl 1,3,5 Trioxane

Role in Advanced Material Synthesis and Polymer Chemistry

The 1,3,5-trioxane (B122180) ring is a fundamental building block in polymer chemistry, most notably for polyoxymethylene (POM) plastics. wikipedia.org The introduction of benzyl (B1604629) groups in 2,4,6-Tribenzyl-1,3,5-trioxane allows for the synthesis of modified polymers with unique properties.

Polyoxymethylene is a high-performance engineering thermoplastic synthesized through the cationic ring-opening polymerization of 1,3,5-trioxane. nih.govresearchgate.net This process creates polymers with a repeating -CH₂O- structure, known for high stiffness, excellent mechanical strength, and good fatigue resistance. researchgate.net

By using this compound as a monomer or comonomer in such polymerization reactions, it is possible to synthesize POM analogues. The incorporation of bulky benzyl groups into the polymer backbone would be expected to significantly alter the material's properties. These modifications could lead to:

Altered Crystallinity: The large side groups may disrupt the regular chain packing, leading to a more amorphous polymer with increased transparency and potentially different mechanical properties compared to highly crystalline standard POM.

Enhanced Thermal Stability: The aromatic benzyl groups could increase the polymer's thermal stability and degradation temperature.

Modified Solubility: The presence of benzyl groups can change the polymer's solubility profile, making it soluble in a wider range of organic solvents.

Research into the copolymerization of 1,3,5-trioxane with other monomers like 1,3-dioxolane (B20135) and cyclohexane (B81311) oxide has demonstrated the feasibility of creating tailored POM copolymers with improved thermal stability. researchgate.net A similar approach using the tribenzyl derivative could yield novel materials for specialized applications.

Substituted 1,3,5-trioxanes are widely recognized for their role as stable, solid sources of their corresponding aldehydes. researchgate.net The acid-catalyzed cyclotrimerization process used to form them is reversible, allowing the trioxane (B8601419) to decompose back to its aldehyde monomers under specific conditions, such as heat or the presence of an acid catalyst.

This compound serves as a stable precursor to phenylacetaldehyde (B1677652). This is particularly useful as many aldehydes can be unstable, volatile, or prone to unwanted side reactions like self-condensation or polymerization. nih.gov For instance, 2,4,6-tricyclobutyl-1,3,5-trioxane has been identified as a stable form of the fragile cyclobutane (B1203170) carbaldehyde, which can be regenerated from the trimer by simple heating. nih.gov Similarly, heating other trioxanes, such as 2,4,6-tripropyl-1,3,5-trioxane (B1585552), in the presence of catalysts like silica (B1680970) gel can regenerate the corresponding aldehyde with over 99.9% purity. google.com This allows for the slow, controlled release of the aldehyde into a reaction mixture, which can be crucial for minimizing side reactions and improving yields in sensitive synthetic processes. google.com

Substituted Trioxanes as Aldehyde Precursors

| Trioxane Derivative | Corresponding Aldehyde |

|---|---|

| 1,3,5-Trioxane | Formaldehyde (B43269) wikipedia.org |

| 2,4,6-Trimethyl-1,3,5-trioxane (Paraldehyde) | Acetaldehyde matrix-fine-chemicals.com |

| 2,4,6-Triethyl-1,3,5-trioxane | Propionaldehyde (B47417) |

| 2,4,6-Tripropyl-1,3,5-trioxane | n-Butyraldehyde google.com |

| This compound | Phenylacetaldehyde |

Exploitation in Complex Synthetic Pathways

The stability and controlled reactivity of this compound make it a valuable tool in multi-step organic synthesis. Its primary role is as a stable equivalent, or "protecting group," for phenylacetaldehyde. In complex syntheses, it is often necessary to protect a reactive functional group like an aldehyde while other parts of the molecule are being modified. The trioxane can be carried through several synthetic steps under neutral or basic conditions and then cleaved under acidic or thermal conditions to release the aldehyde at the desired moment.

Furthermore, the use of a trioxane as an anhydrous source of an aldehyde can be advantageous in reactions sensitive to water. wikipedia.org For example, the parent compound, 1,3,5-trioxane, is used as an anhydrous formaldehyde source in reactions like the synthesis of hexahydro-1,3,5-tripropionyl-s-triazine. orgsyn.org This principle extends to this compound, enabling its use in complex reaction sequences where the in-situ generation of phenylacetaldehyde is required to achieve high selectivity and yield.

Development of Catalytic Systems for Trioxane Chemistry

The synthesis and decomposition of this compound are heavily reliant on catalysis. Traditionally, strong acids such as sulfuric acid, hydrochloric acid, and phosphoric acid have been used to catalyze the cyclotrimerization of aldehydes to form trioxanes. google.com Cation-exchange resins have also been employed as solid acid catalysts for this transformation. google.com

Future research is focused on developing more efficient, selective, and environmentally benign catalytic systems. Key areas of development include:

Solid Acid Catalysts: Materials like silica gel have been shown to effectively catalyze both the formation and cleavage of trioxanes. google.com These catalysts are easily separable from the reaction mixture, reusable, and can sometimes offer higher selectivity and milder reaction conditions.

Lewis Acid Catalysis: Research into analogous cyclotrimerization reactions, such as the synthesis of triazines from nitriles, has shown that low-valent titanium species and other Lewis acids can be effective catalysts. researchgate.net Exploring similar systems for trioxane synthesis could lead to new catalytic pathways with different substrate scopes and efficiencies.

Mild and Selective Cleavage: Developing catalysts that can trigger the decomposition of the trioxane ring under very specific and mild conditions (e.g., photochemically or with specific enzymes) would greatly enhance its utility as a controlled-release system.

Catalytic Systems in Trioxane and Related Chemistry

| Catalyst Type | Application | Example |

|---|---|---|

| Brønsted Acids | Trioxane Synthesis/Decomposition | Sulfuric Acid, Hydrochloric Acid google.com |

| Solid Acids | Trioxane Synthesis/Decomposition | Cation-Exchange Resins, Silica Gel google.com |

| Lewis Acids | Analogous Cyclotrimerization (Triazines) | Titanium Chlorido Complexes researchgate.net |

| Super Acids | Catalysis of related heterocycles | Trifluoromethane Sulfonic Clay redalyc.org |

Emerging Computational Methodologies for Trioxane Research

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. These methods provide insights into molecular structure, stability, and reactivity that are difficult to obtain through experimental means alone.

One of the key computational tools is Density Functional Theory (DFT), which can be used to model various aspects of trioxane chemistry. researchgate.net For example, DFT calculations have been used to determine the energy barriers for the copolymerization of 1,3,5-trioxane with other monomers, helping to predict the feasibility and kinetics of these reactions. researchgate.net Such studies could be applied to this compound to predict its polymerization behavior and the properties of the resulting polymers.

Another important area is the computational elucidation of crystal structures. Programs like SHELXT and SHELXL are used to solve and refine X-ray diffraction data, providing a precise three-dimensional model of the molecule in the solid state. researchgate.net This information is crucial for understanding intermolecular interactions and how they influence the material's bulk properties. nih.gov These computational methodologies will be vital in designing new trioxane-based materials and optimizing synthetic pathways in the future.

Q & A

Q. How can QSPR models predict thermochemical properties of this compound?

- Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models correlate molecular descriptors (e.g., molar refractivity, van der Waals volume) with properties like enthalpy of formation (ΔH) and heat capacity. For 1,3,5-trioxanes, published QSPR models for 2,4,6-trimethyl-1,3,5-trioxane (ΔH = -142.40 kJ/mol) demonstrate strong correlations (R > 0.92) between substituent electronegativity and thermodynamic stability . Researchers should:

Compute descriptors using software like COSMO-RS or Gaussian.

Validate models against experimental data for alkyl-substituted trioxanes.

Adjust for benzyl group effects (e.g., increased π-π interactions) using correction factors.

Q. What stereoelectronic effects govern the conformational stability of this compound?

- Methodological Answer : Computational studies on 2,4,6-trihalo-1,3,5-trioxanes reveal that electron-withdrawing substituents stabilize chair conformations via hyperconjugative interactions (σ → σ). For tribenzyl derivatives:

- Stereoelectronic Analysis : Use Natural Bond Orbital (NBO) analysis to quantify orbital interactions (e.g., LP(O) → σ).

- Conformational Energy Barriers : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can map rotational barriers (e.g., chair ↔ boat transitions). Reference studies on trihalo-trioxanes suggest energy barriers of ~10–15 kJ/mol .

Q. How do benzyl substituents influence the solubility and reactivity of 1,3,5-trioxane derivatives compared to alkyl analogs?

- Methodological Answer :

- Solubility : Benzyl groups enhance lipophilicity, reducing aqueous solubility. For example, 2,4,6-trimethyl-1,3,5-trioxane exhibits miscibility with ethanol (0.0011 Pa·s at 298 K), while tribenzyl derivatives likely require polar aprotic solvents (e.g., DMF, DMSO) .

- Reactivity : Benzyl groups increase steric hindrance, slowing nucleophilic attacks on the trioxane ring. Kinetic studies on hydrolysis rates (e.g., in acidic media) for alkyl vs. benzyl derivatives can quantify this effect.

Data Contradictions and Resolution

- Thermochemical Data Variability : reports ΔH values for 2,4,6-trimethyl-1,3,5-trioxane ranging from -142.40 to -153.74 kJ/mol, likely due to computational method differences (e.g., DFT vs. group-additivity models). Researchers should standardize methodologies and cross-validate with experimental calorimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.